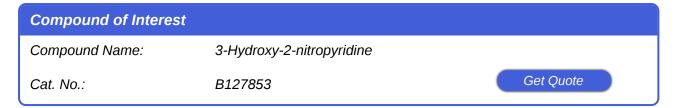


3-Hydroxy-2-nitropyridine CAS number 15128-82-2 properties

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An In-depth Technical Guide to **3-Hydroxy-2-nitropyridine** (CAS Number: 15128-82-2)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and handling of **3-Hydroxy-2-nitropyridine**. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work.

Chemical and Physical Properties

3-Hydroxy-2-nitropyridine is an aromatic heterocyclic organic compound.[1] It features a pyridine ring substituted with a hydroxyl group at the 3-position and a nitro group at the 2-position.[1] At room temperature, it exists as a yellow crystalline powder.[2][3][4] The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the aromatic ring gives the compound notable polarity.[1]

Table 1: Physicochemical Properties of **3-Hydroxy-2-nitropyridine**



Property	Value	Source(s)
CAS Number	15128-82-2	[5][6][7]
Molecular Formula	C5H4N2O3	[5][6][8]
Molecular Weight	140.10 g/mol	[5][8]
Appearance	Yellow Crystalline Powder	[2][3][4]
Melting Point	69-71 °C (lit.)	[2][4][7]
Boiling Point	256.56 °C (rough estimate)	[4]
IUPAC Name	2-nitropyridin-3-ol	[5]
Synonyms	2-Nitro-3-pyridinol, 3- HYDROXY-2- NITROPYRIDINE	[3][4]
EC Number	239-191-2	[5]
SMILES	Oc1cccnc1INVALID-LINK =O	
InChI	1S/C5H4N2O3/c8-4-2-1-3-6- 5(4)7(9)10/h1-3,8H	

Synthesis

The most common method for synthesizing **3-Hydroxy-2-nitropyridine** is through the direct nitration of 3-hydroxypyridine.[9] A widely used laboratory-scale synthesis involves the reaction of 3-hydroxypyridine with potassium nitrate (KNO₃) and acetic anhydride in ethyl acetate.[7][8] [9] This method is reported to have a yield of 81%.[7][8][9]

Experimental Protocol: Synthesis of 3-Hydroxy-2-nitropyridine[7][8]

Materials:

• 3-hydroxypyridine (10g)



- Ethyl acetate (80ml)
- Potassium nitrate (KNO₃) (4.2g)
- Acetic anhydride (21ml)
- Saturated sodium hydroxide (NaOH) solution
- Activated carbon
- Anhydrous magnesium sulfate
- 250mL three-necked flask
- · Magnetic stirrer
- · Heating mantle
- Filtration apparatus
- Rotary evaporator
- Drying oven

Procedure:

- Add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride into a 250mL three-necked flask.
- Heat the mixture to 45°C with magnetic stirring.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture by suction and wash the solid with a small amount of ethyl acetate once or twice.
- Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.
- Extract the aqueous layer with ethyl acetate three to four times.

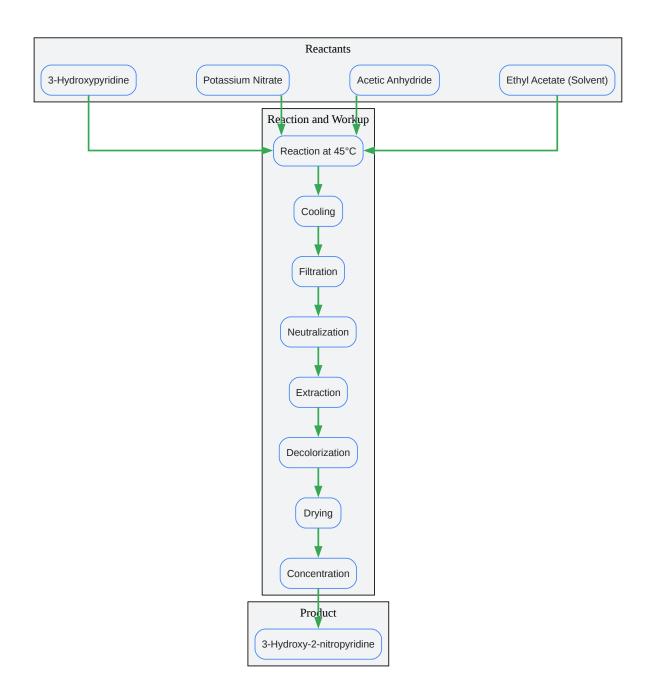
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- Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.
- Cool the mixture and filter.
- Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
- Dry the resulting product in a drying oven to obtain 11.9g of **3-hydroxy-2-nitropyridine** (81% yield).





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Figure 1: Synthesis workflow for **3-Hydroxy-2-nitropyridine**.

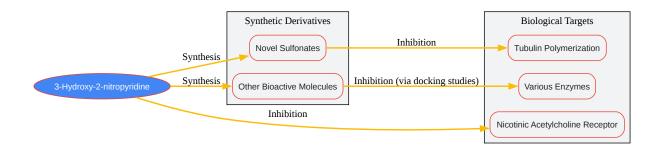


Biological Activity and Applications

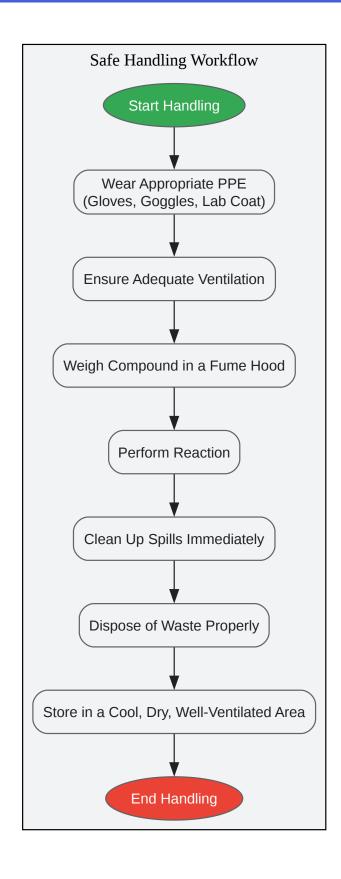
3-Hydroxy-2-nitropyridine serves as a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1][9] Its reactive hydroxyl and nitro functional groups make it a versatile building block for creating more complex substituted pyridine derivatives.[9]

The compound has been investigated for its potential biological activities. It has been used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization.[7][10] Additionally, it has been identified as an inhibitor of the nicotinic acetylcholine receptor.[6] Molecular docking studies have been employed to explore the potential of its derivatives as enzyme inhibitors.[9]









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